

# A Technical Guide to the Primary Bioactive Components of Panax notoginseng Saponins

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## Introduction

Panax notoginseng, a perennial herb from the Araliaceae family, is a highly valued traditional Chinese medicine.<sup>[1]</sup> Its therapeutic effects are largely attributed to a rich profile of bioactive components, including saponins, flavonoids, polysaccharides, and amino acids.<sup>[2][3]</sup> Among these, the dammarane-type triterpenoid saponins, collectively known as Panax notoginseng saponins (PNS), are considered the principal active constituents responsible for the plant's diverse pharmacological activities.<sup>[3][4][5]</sup> These activities include protective effects on cardiovascular and cerebrovascular systems, anti-inflammatory, hemostatic, and neuroprotective properties.<sup>[2]</sup>

This technical guide provides an in-depth overview of the primary bioactive saponins in *P. notoginseng*, presenting quantitative data, detailed experimental protocols for their analysis, and a review of their modulation of key cellular signaling pathways.

## Primary Bioactive Saponins: Classification and Key Components

The saponins in *P. notoginseng* are structurally classified into two main categories based on their aglycone moieties: 20(S)-protopanaxadiol (PPD) type and 20(S)-protopanaxatriol (PPT) type.<sup>[3][5]</sup> While over 200 saponins have been identified, a small number of key components

account for the majority of the total saponin content and are the focus of most pharmacological research.[2][4]

The five most abundant and pharmacologically significant saponins, which can constitute up to 90% of the total PNS, are:

- Ginsenoside Rg1 (PPT-type)
- Ginsenoside Rb1 (PPD-type)
- Notoginsenoside R1 (PPT-type)
- Ginsenoside Re (PPT-type)
- Ginsenoside Rd (PPD-type)[3][6]

Other notable components include ginsenosides Rb2, Rc, and Rg2.[4][7]

## Quantitative Analysis of Major Saponins

The concentration of individual saponins varies significantly between different parts of the *P. notoginseng* plant, such as the main root, branch root, rhizome, stem, and leaf.[8][9] The rhizome generally contains the highest overall saponin content.[9] The roots and stems are rich in PPT-type saponins, while the leaves contain a higher proportion of PPD-type saponins.[8] A summary of quantitative data for key saponins is presented below.

Table 1: Content of Major Saponins in Different Parts of *Panax notoginseng*

Saponin	Type	Main Root (mg/g)	Branch Root (mg/g)	Rhizome (mg/g)	Fibrous Root (mg/g)
Notoginsenoside R1	PPT	6.13 - 10.31	5.11 - 8.99	10.91 - 18.21	2.98 - 4.12
Ginsenoside Rg1	PPT	17.52 - 29.87	12.01 - 21.43	25.12 - 40.01	8.11 - 11.03
Ginsenoside Re	PPT	2.89 - 4.98	2.03 - 3.87	4.15 - 6.98	1.55 - 2.41
Ginsenoside Rb1	PPD	15.11 - 28.54	10.98 - 20.01	20.14 - 35.87	8.97 - 13.45
Ginsenoside Rd	PPD	2.11 - 4.56	1.98 - 3.76	3.01 - 5.99	1.87 - 3.01
Ginsenoside Rb2	PPD	0.21 - 0.45	0.15 - 0.33	0.31 - 0.61	0.11 - 0.23
Ginsenoside Rc	PPD	0.33 - 0.67	0.24 - 0.51	0.45 - 0.88	0.19 - 0.35

Data synthesized from multiple sources reporting on quantitative analysis of *P. notoginseng* root parts.[\[9\]](#)

## Experimental Protocols for Saponin Analysis

The accurate quantification of PNS relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors is the most common approach.[\[10\]](#)[\[11\]](#)

## Sample Preparation and Extraction

- Drying and Pulverization: Plant material (e.g., roots, leaves) is dried at a controlled temperature (e.g., 60°C) to a constant weight and then pulverized into a fine powder (e.g., 40-60 mesh).

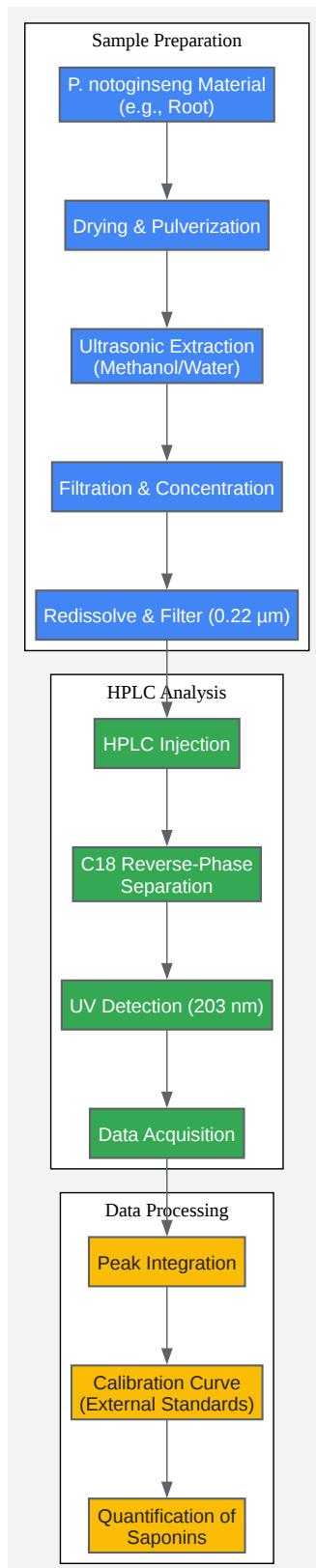
- Solvent Extraction: A precisely weighed amount of the powder (e.g., 1.0 g) is subjected to extraction with a suitable solvent, typically methanol or ethanol. Ultrasonic-assisted extraction is commonly employed (e.g., extraction with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes, repeated twice).
- Filtration and Concentration: The resulting extracts are combined, filtered, and the solvent is evaporated under reduced pressure.
- Final Preparation: The dried residue is redissolved in the initial mobile phase (e.g., methanol or acetonitrile-water mixture) to a specific concentration (e.g., 10 mg/mL) and filtered through a 0.22  $\mu$ m syringe filter prior to injection into the HPLC system.

## HPLC-UV Quantification Method

A validated method for the simultaneous quantification of six major saponins (Notoginsenoside R1, Ginsenosides Rg1, Rb1, Rg2, Rh1, and Rd) is detailed below.[11]

- Instrumentation: Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
- Column: Reversed-phase C18 column (e.g., 4.6 mm  $\times$  250 mm, 5  $\mu$ m particle size).
- Mobile Phase:
  - Solvent A: 0.01% Formic Acid in Water
  - Solvent B: Acetonitrile
- Gradient Elution:
  - 0-15 min: 19% B
  - 15-30 min: 19% - 29% B (linear gradient)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C

- Detection Wavelength: 203 nm
- Injection Volume: 10  $\mu$ L
- Internal Standard: Astragaloside IV can be used for improved accuracy.[\[11\]](#)
- Quantification: External standard calibration curves are generated for each target saponin by plotting peak area against a series of known concentrations.



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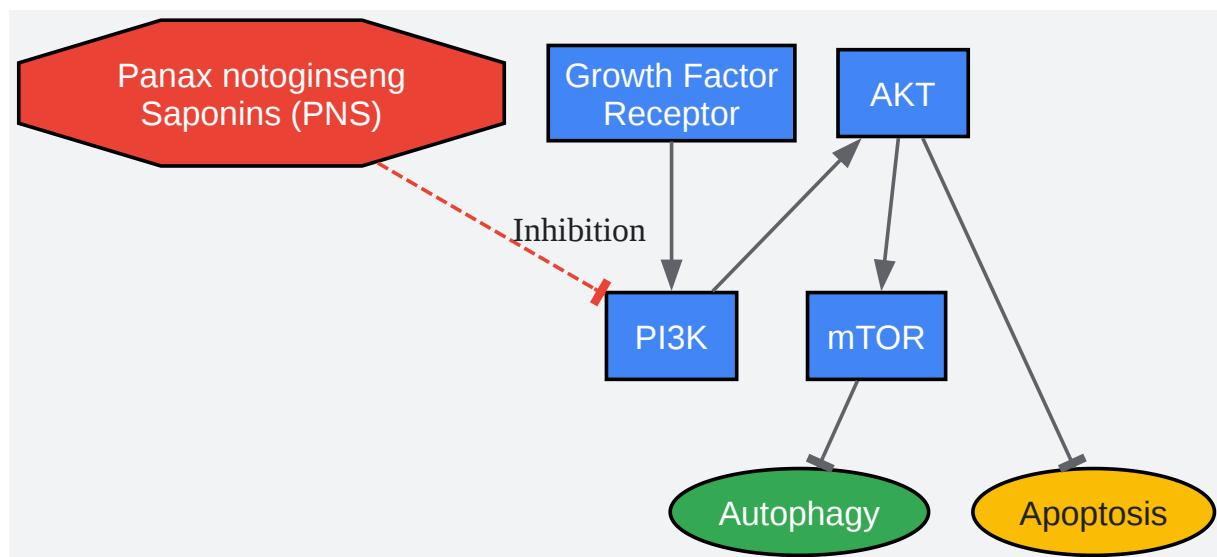
Workflow for Quantification of Panax notoginseng Saponins.

# Pharmacological Activity and Key Signaling Pathways

PNS exert their therapeutic effects by modulating a complex network of cellular signaling pathways.<sup>[12]</sup> Their multi-target nature is a key feature of their pharmacological profile.<sup>[12]</sup>

## PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is implicated in fibrosis and cancer. Studies have shown that PNS can suppress the PI3K/AKT pathway.<sup>[12]</sup> <sup>[13]</sup> This inhibition enhances autophagy and promotes apoptosis in fibrotic cells, contributing to the anti-fibrotic effects of PNS.<sup>[13]</sup>



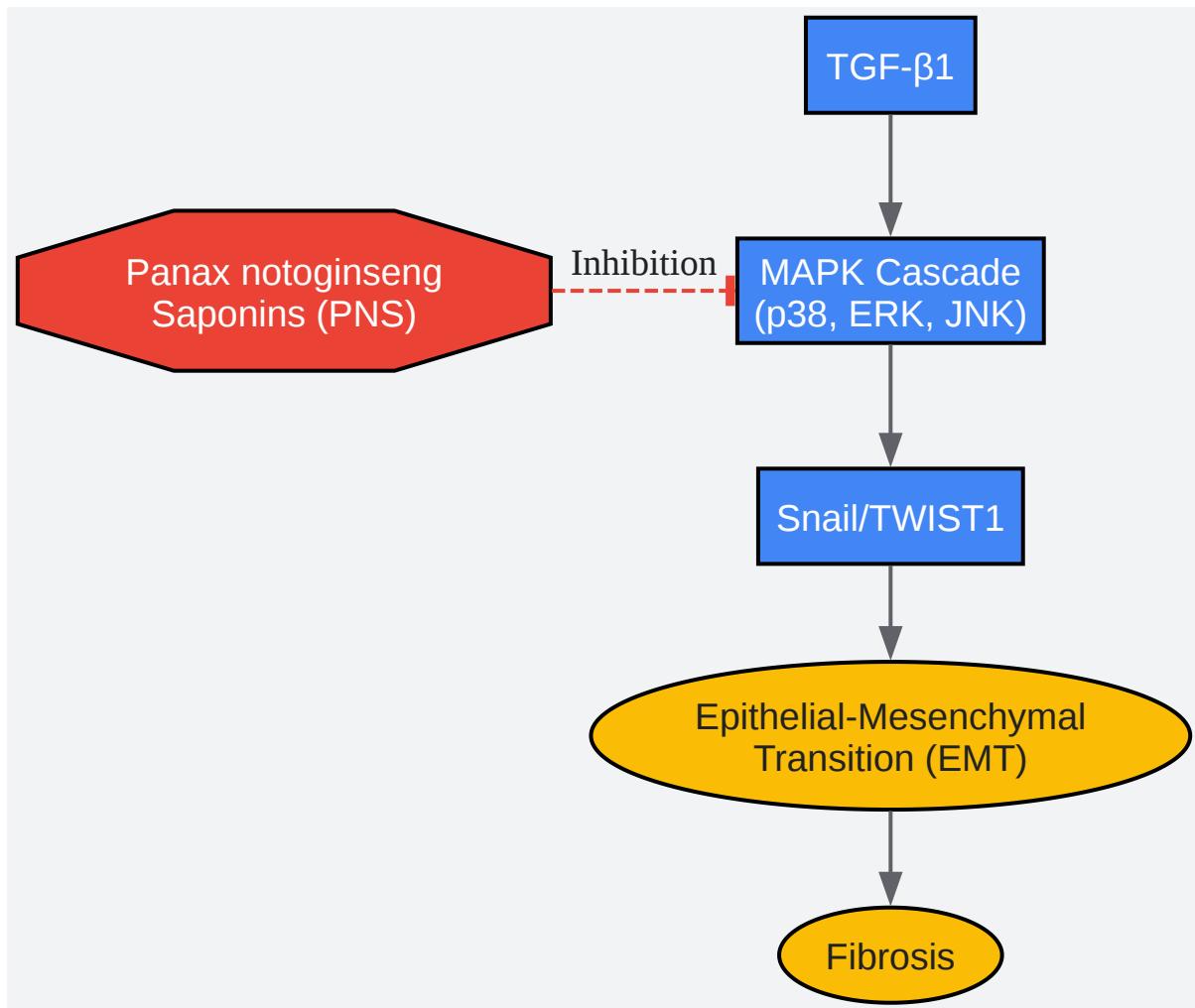
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PNS Modulation of the PI3K/AKT Signaling Pathway.

## MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like inflammation, proliferation, and apoptosis.<sup>[12]</sup> It includes several key kinases such as p38, ERK, and JNK. PNS have been shown to regulate MAPK signaling to exert anti-inflammatory and anti-fibrotic effects.<sup>[12]</sup> For instance, in the context of transforming growth

factor- $\beta$ 1 (TGF- $\beta$ 1) induced fibrosis, PNS can inhibit the phosphorylation of p38, ERK, and JNK, thereby preventing the epithelial-mesenchymal transition (EMT), a key process in fibrosis. [14]



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PNS Inhibition of the MAPK Pathway in Fibrosis.

## Other Relevant Pathways

- Wnt/β-catenin Pathway: PNS can inhibit the Wnt/β-catenin pathway, which is implicated in fibrosis. This action contributes to its therapeutic potential in conditions like oral submucous fibrosis.[12][15]
- RIG-I Signaling Pathway: In the context of ischemic stroke, PNS have been found to suppress the RIG-I receptor and its downstream signaling molecules, leading to an anti-

inflammatory effect in the brain.[16]

## Conclusion

The primary bioactive components of *Panax notoginseng* are a group of dammarane-type saponins, with ginsenosides Rg1, Rb1, and notoginsenoside R1 being the most prominent. The precise quantification of these molecules is essential for quality control and pharmacological research, achievable through validated HPLC methods. The therapeutic efficacy of PNS stems from their ability to modulate multiple, interconnected signaling pathways, including the PI3K/AKT and MAPK pathways. This multi-target functionality underscores their potential in the development of novel therapeutics for a range of complex diseases, from cardiovascular disorders to fibrosis. Further research into the specific activities of individual saponins and their synergistic interactions will continue to illuminate the full therapeutic potential of this important medicinal plant.

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